molecular formula C14H15N3O B12464085 (4Z)-4-[(allylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[(allylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12464085
M. Wt: 241.29 g/mol
InChI Key: SULWRAUBHGTSEI-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and an imino group linked to a prop-2-en-1-yl group at the 4-position. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 5-methyl-2-phenyl-1H-pyrazol-3-one with prop-2-en-1-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, leading to anti-inflammatory effects. It may also interact with DNA and proteins, inducing apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one can be compared with other similar compounds, such as:

The uniqueness of 5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazolone derivatives.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

5-methyl-2-phenyl-4-(prop-2-enyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C14H15N3O/c1-3-9-15-10-13-11(2)16-17(14(13)18)12-7-5-4-6-8-12/h3-8,10,16H,1,9H2,2H3

InChI Key

SULWRAUBHGTSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC=C

Origin of Product

United States

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